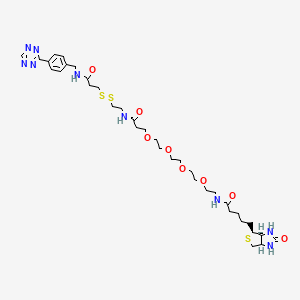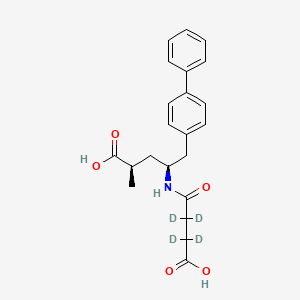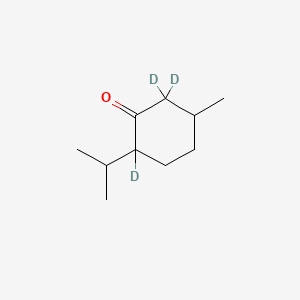
Menthone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Menthone-d3, also known as 3-Methyl-6-(1-methylethyl)-cyclohexanone-2,2,6-d3, is a deuterated form of menthone. It is a monoterpene with a minty flavor and is structurally related to menthol. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving metabolic pathways and reaction mechanisms .
准备方法
Synthetic Routes and Reaction Conditions
Menthone-d3 can be synthesized through the oxidation of menthol-d3. The process involves the use of oxidizing agents such as acidified dichromate or other suitable oxidants. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound without significant by-products .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of heterogeneous catalysts, such as copper chromite, can enhance the efficiency of the oxidation process .
化学反应分析
Types of Reactions
Menthone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of menthol-d3 to this compound using oxidizing agents.
Reduction: Reduction of this compound to menthol-d3 using reducing agents like sodium borohydride.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Acidified dichromate, molecular oxygen with solid catalysts.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine under controlled conditions
Major Products Formed
Oxidation: this compound.
Reduction: Menthol-d3.
Substitution: Halogenated derivatives of this compound
科学研究应用
Menthone-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the behavior of monoterpenes.
Medicine: Investigated for its potential use in developing bioherbicides and other therapeutic agents.
作用机制
Menthone-d3 exerts its effects by interacting with specific molecular targets and pathways. For example, in plant allelopathy, this compound disrupts microtubules, leading to cell mortality and growth inhibition of competing plants. This action is linked to the rapid permeabilization of the plasma membrane and destabilization of microtubules . In biological systems, this compound can also interact with ion channels and receptors, influencing various physiological processes .
相似化合物的比较
Menthone-d3 is structurally similar to other monoterpenes such as menthol, isomenthone, and pulegone. its deuterated form provides unique advantages in research applications:
Menthol: Similar structure but contains a secondary alcohol group instead of a carbonyl group.
Isomenthone: An isomer of menthone with different stereochemistry.
Pulegone: A related monoterpene with a different functional group arrangement
This compound’s isotopic labeling makes it particularly valuable for tracing studies and understanding complex biochemical pathways, setting it apart from its non-deuterated counterparts .
属性
分子式 |
C10H18O |
|---|---|
分子量 |
157.27 g/mol |
IUPAC 名称 |
2,2,6-trideuterio-3-methyl-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/i6D2,9D |
InChI 键 |
NFLGAXVYCFJBMK-JGRCALCDSA-N |
手性 SMILES |
[2H]C1(C(CCC(C1=O)([2H])C(C)C)C)[2H] |
规范 SMILES |
CC1CCC(C(=O)C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


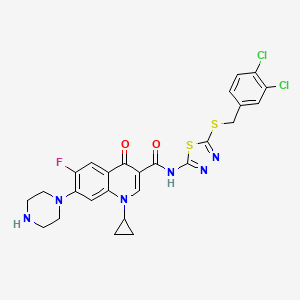
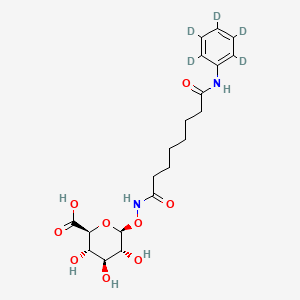
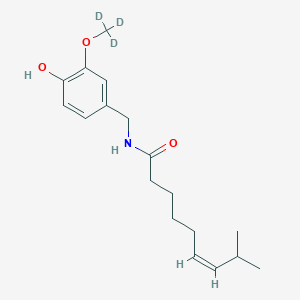
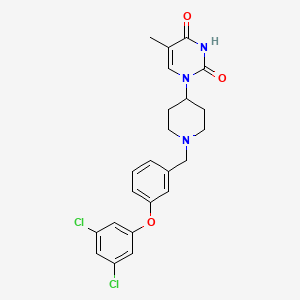
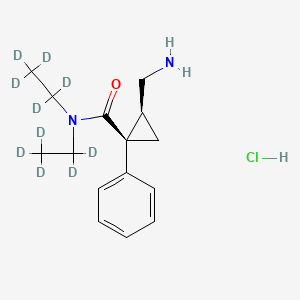
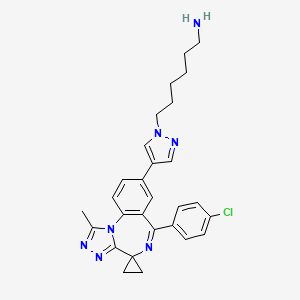

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)

![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)

